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molecular formula C16H15ClO2 B8336915 4-(3-Chloropropoxy)benzophenone

4-(3-Chloropropoxy)benzophenone

Cat. No. B8336915
M. Wt: 274.74 g/mol
InChI Key: BPONSQOIWRPELV-UHFFFAOYSA-N
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Patent
US08076329B2

Procedure details

Following the procedure described in example 1§E, but starting from 4-hydroxybenzophenone (0.99 g), potassium carbonate (3.45 g) and 1-bromo-3-chloropropane (2.5 mL) in N,N-dimethylformamide (7.5 mL) affords 1.4 g of 4-(3-chloropropoxy)benzophenone as a yellow oil.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH2:24][CH2:25][Cl:26]>CN(C)C=O>[Cl:26][CH2:25][CH2:24][CH2:23][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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